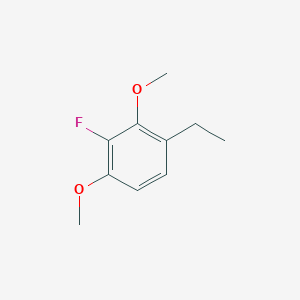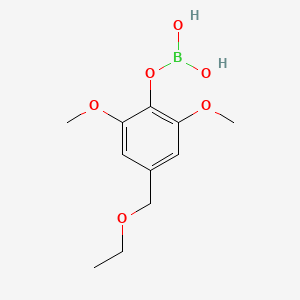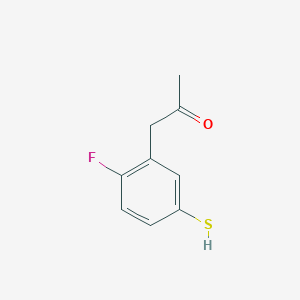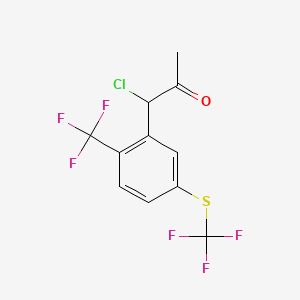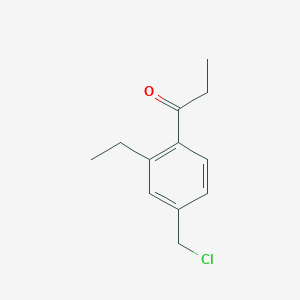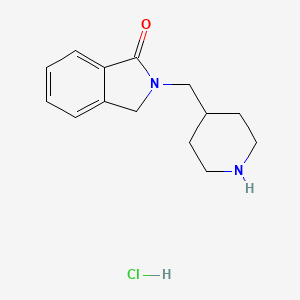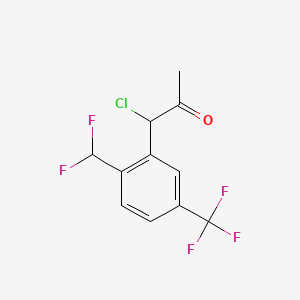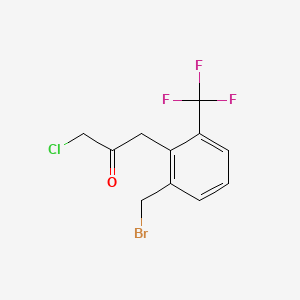
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups
Métodos De Preparación
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The bromomethyl group can be introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents . The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield alcohols or hydrocarbons.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-3-one: Similar structure but with a different position of the chloropropanone group.
Propiedades
Fórmula molecular |
C11H9BrClF3O |
|---|---|
Peso molecular |
329.54 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-7-2-1-3-10(11(14,15)16)9(7)4-8(17)6-13/h1-3H,4-6H2 |
Clave InChI |
QAOHVLNNEODIAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




